molecular formula C9H6O3 B6591807 5-(Furan-2-yl)furan-2-carbaldehyde CAS No. 16303-60-9

5-(Furan-2-yl)furan-2-carbaldehyde

Cat. No.: B6591807
CAS No.: 16303-60-9
M. Wt: 162.14 g/mol
InChI Key: FAGYPMBOOVLXAO-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)furan-2-carbaldehyde is an organic compound characterized by the presence of two furan rings connected via a carbaldehyde group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. The presence of the carbaldehyde group (CHO) at the 2-position of the furan ring enhances its reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. This method provides a straightforward route to formylate furan derivatives .

Another method involves the use of furan as a starting material, which undergoes formylation using DMF-d7 and oxalyl chloride (COCl)2. This reaction yields the desired product in high purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid.

    Reduction: Furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-yl)furan-2-carbaldehyde is unique due to the presence of two furan rings, which enhances its reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-(furan-2-yl)furan-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGYPMBOOVLXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303907
Record name [2,2′-Bifuran]-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16303-60-9
Record name [2,2′-Bifuran]-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16303-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,2′-Bifuran]-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[2,2′-bifuran]-5-carbaldehyde was prepared using the general boronic acid coupling procedure with 5-bromofuran-2-carbaldehyde and furan-2-ylboronic acid (24 mg, 93 mg theoretical, 25.8%). LC-MS m/z 163 (M+1).
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